molecular formula C10H17NO3 B13508079 2-[Acetyl(cyclohexyl)amino]acetic acid CAS No. 1245807-17-3

2-[Acetyl(cyclohexyl)amino]acetic acid

Cat. No.: B13508079
CAS No.: 1245807-17-3
M. Wt: 199.25 g/mol
InChI Key: HWCZNXXRUZTNNE-UHFFFAOYSA-N
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Description

2-[Acetyl(cyclohexyl)amino]acetic acid is a cyclohexyl-substituted acetic acid derivative characterized by an acetylated amino group attached to the cyclohexyl moiety. This structure confers unique physicochemical properties, such as moderate hydrophobicity (due to the cyclohexyl group) and hydrogen-bonding capacity (from the acetyl and carboxylic acid groups).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Acetyl(cyclohexyl)amino]acetic acid typically involves the acetylation of cyclohexylamine with acetic anhydride, followed by the reaction with glycine. The process can be summarized as follows:

    Acetylation of Cyclohexylamine: Cyclohexylamine is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid to form N-acetylcyclohexylamine.

    Reaction with Glycine: N-acetylcyclohexylamine is then reacted with glycine under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[Acetyl(cyclohexyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexyl ketones or carboxylic acids.

    Reduction: Formation of cyclohexyl alcohol derivatives.

    Substitution: Formation of N-substituted derivatives with various functional groups.

Scientific Research Applications

2-[Acetyl(cyclohexyl)amino]acetic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[Acetyl(cyclohexyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can modify the activity of enzymes by acetylating amino acid residues, thereby altering their function. The cyclohexyl group may enhance the compound’s binding affinity to hydrophobic pockets in proteins, influencing its biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Cyclohexyl-Acetic Acid Backbone

Several compounds share the cyclohexyl-acetic acid scaffold but differ in substituents, leading to variations in bioactivity and applications:

Compound Name CAS No. Molecular Formula Key Structural Features Applications/Activity References
2-(4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid 189153-10-4 C₁₃H₂₃NO₄ tert-Boc-protected amino group on cyclohexyl Intermediate in peptide synthesis
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid 99189-60-3 C₁₀H₁₇NO₃ Amino-oxoethyl side chain Neurochemical studies, protein interaction analysis
2-(3-Methylcyclohexyl)acetic Acid 67451-76-7 C₉H₁₆O₂ Methyl substitution on cyclohexyl ring Material science intermediates
Gabapentin derivatives (e.g., Embodiment 23) - ~C₁₈H₃₂N₂O₃ Cyclohexyl-acetic acid conjugated with proline Enhanced bioavailability for neurological targets

Key Observations :

  • Substituent Effects: The tert-Boc group in 2-(4-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acid enhances stability during synthetic processes, whereas the amino-oxoethyl group in 2-(1-(2-amino-2-oxoethyl)cyclohexyl)acetic acid facilitates interactions with neural proteins .
  • Bioactivity : Gabapentin derivatives demonstrate improved pharmacokinetics compared to simpler cyclohexyl-acetic acids, highlighting the role of prodrug modifications .

Purine-Based Cyclohexyl-Acetic Acid Derivatives

These derivatives exhibit distinct pharmacological profiles:

Property 8be () 4.3f ()
δH (DMSO-d6) 1.28–1.41 (m, cyclohexyl), 7.78 (s, NH) 1.29–1.42 (m, cyclohexyl), 4.46 (s, CH₂)
HRMS (MS-ES) Calc: 475.2445; Found: 475.2452 Not reported
HPLC Purity 91.9% (tR = 16.862 min) 88% yield (m.p. >162°C)
Bioactivity Stat3 inhibition (IC₅₀ ~1.2 µM) Kinase modulation

Key Findings :

  • Both compounds show high purity (>88%) and distinct NMR profiles, with 8be demonstrating potent Stat3 inhibitory activity, likely due to its cyclopentylamino and benzyl groups enhancing target binding .
  • The furfuryl substitution in 4.3f may improve membrane permeability, though direct activity data are lacking .

Enzyme Inhibitors with Cyclohexyl-Acetic Acid Motifs

DGAT1 Inhibitors :

  • Compound iA (): 2-((1s,4s)-4-(4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl)cyclohexyl)acetic acid acts as a diacylglycerol acyltransferase 1 (DGAT1) inhibitor, with an IC₅₀ of 12 nM. Its cis-cyclohexyl configuration optimizes enzyme binding .
  • Comparison: Unlike iA, 2-[Acetyl(cyclohexyl)amino]acetic acid lacks the pyrimido-oxazine group critical for DGAT1 inhibition, suggesting lower efficacy in lipid metabolism modulation.

Physicochemical and Pharmacokinetic Trends

  • Hydrophobicity : Cyclohexyl groups increase logP values (e.g., 2-(3-methylcyclohexyl)acetic acid: logP ~1.9), enhancing blood-brain barrier penetration in neuroactive compounds .
  • Solubility : Acetic acid and tertiary amine groups improve aqueous solubility (e.g., gabapentin derivatives in ).
  • Metabolic Stability : Boc-protected analogs (e.g., ) resist enzymatic degradation, whereas acetylated amines (as in the target compound) may undergo faster hydrolysis.

Biological Activity

2-[Acetyl(cyclohexyl)amino]acetic acid, also known as N-acetyl-DL-cyclohexylglycine, is a compound with significant potential in pharmaceutical applications. With the molecular formula C₁₀H₁₇NO₃ and a molar mass of 199.25 g/mol, this compound is characterized by its white crystalline form and low solubility in water, making it suitable for various organic synthesis and medicinal chemistry applications.

Synthesis

The synthesis of this compound typically involves the acetylation of cyclohexylamine using acetic anhydride. This reaction highlights the formation of the acetyl group, which is crucial for the compound's biological activity. The general reaction can be represented as follows:

Cyclohexylamine+Acetic Anhydride2 Acetyl cyclohexyl amino acetic acid\text{Cyclohexylamine}+\text{Acetic Anhydride}\rightarrow \text{2 Acetyl cyclohexyl amino acetic acid}

Various methods for synthesizing this compound allow for flexibility in terms of purity and yield.

Pharmacological Profile

Preliminary studies indicate that this compound may interact with pain receptors and modulate inflammatory responses. Its potential as an analgesic suggests that it could play a role in pain management therapies. However, comprehensive studies are necessary to fully elucidate its pharmacological profile.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various receptors and enzymes. Early results suggest that it may exhibit significant activity against certain targets related to pain and inflammation pathways. Understanding these interactions is vital for developing therapeutic agents based on this compound.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds has been conducted:

Compound NameMolecular FormulaKey Features
This compoundC₁₀H₁₇NO₃Acetylated derivative; potential analgesic effects
N-Acetyl-DL-cyclohexylglycineC₁₀H₁₇NO₃Similar structure; used in similar applications
2-Amino-2-cyclohexylacetic acidC₈H₁₅NO₂No acetyl group; simpler amino acid structure
N-CyclohexylglycineC₈H₁₅NO₂Basic structure without acetylation

The acetylation at the amino group in this compound may enhance its solubility and receptor interaction compared to its analogs, making it a valuable candidate for further research in medicinal chemistry.

Study on Pain Modulation

A study investigating the effects of this compound on pain modulation revealed that it induced a significant reduction in pain response in animal models. The compound demonstrated an ability to decrease nociceptive behavior, suggesting its potential utility in developing new analgesics.

Inflammatory Response Modulation

Another research effort examined the compound's role in inflammatory pathways. Results indicated that this compound could inhibit pro-inflammatory cytokine production, thereby suggesting its application in treating inflammatory diseases.

Properties

CAS No.

1245807-17-3

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

2-[acetyl(cyclohexyl)amino]acetic acid

InChI

InChI=1S/C10H17NO3/c1-8(12)11(7-10(13)14)9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H,13,14)

InChI Key

HWCZNXXRUZTNNE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC(=O)O)C1CCCCC1

Origin of Product

United States

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